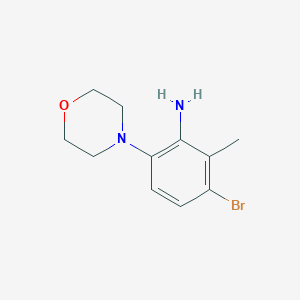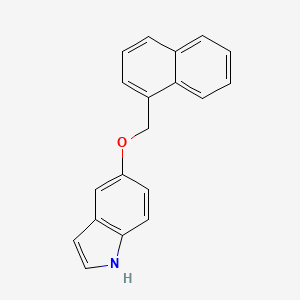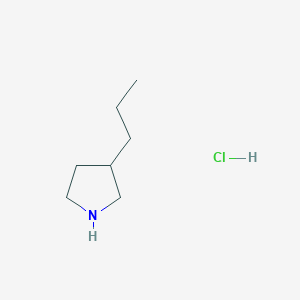
3-Propylpyrrolidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Propylpyrrolidine hydrochloride is a chemical compound with the molecular formula C7H16ClN. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-propylpyrrolidine hydrochloride typically involves the alkylation of pyrrolidine with a suitable propylating agent. One common method is the reaction of pyrrolidine with 1-bromopropane in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The resulting 3-propylpyrrolidine is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The final product is purified through crystallization or distillation techniques .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Propylpyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert it to secondary or tertiary amines using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the propyl group is replaced by other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides, in the presence of a base like sodium hydride or potassium carbonate.
Major Products:
Oxidation: N-oxides.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted pyrrolidines depending on the substituent used.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 3-propylpyrrolidine hydrochloride involves its interaction with specific molecular targets. In biological systems, it may act on neurotransmitter receptors or enzymes, modulating their activity. The exact pathways and molecular targets are still under investigation, but it is believed to influence neurotransmitter release and uptake, potentially affecting neurological functions .
Comparaison Avec Des Composés Similaires
Pyrrolidine: The parent compound, used widely in organic synthesis.
N-Methylpyrrolidine: A methylated derivative with different reactivity and applications.
N-Ethylpyrrolidine: An ethylated derivative with unique properties compared to 3-propylpyrrolidine
Uniqueness: 3-Propylpyrrolidine hydrochloride is unique due to its specific propyl substitution, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C7H16ClN |
|---|---|
Poids moléculaire |
149.66 g/mol |
Nom IUPAC |
3-propylpyrrolidine;hydrochloride |
InChI |
InChI=1S/C7H15N.ClH/c1-2-3-7-4-5-8-6-7;/h7-8H,2-6H2,1H3;1H |
Clé InChI |
MCHSPBNRVOKOSD-UHFFFAOYSA-N |
SMILES canonique |
CCCC1CCNC1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



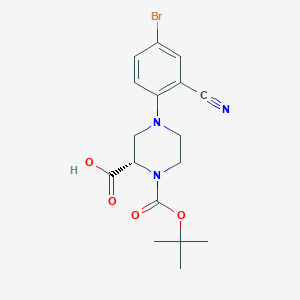

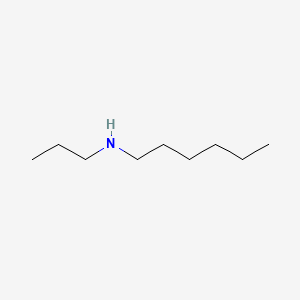
![triethyl-[2-[2-[2-(triethylazaniumyl)ethoxycarbonyl]benzoyl]oxyethyl]azanium;diiodide](/img/structure/B13729508.png)


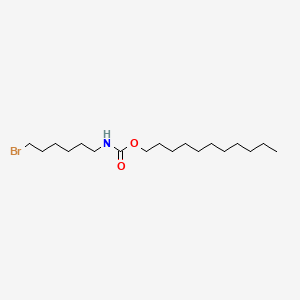
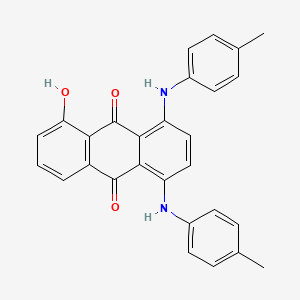

![Propanedinitrile, [[3-chloro-4-(octadecyloxy)phenyl]hydrazono]-](/img/structure/B13729539.png)

